6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Overview
Description
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: is a chemical compound with the molecular formula C6H2BrF2N3 and a molecular weight of 234 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that similar compounds with extra fluorine atoms on the benzothiadiazole ring are often used in low-band gap polymer semiconductors .
Mode of Action
It’s known that the presence of fluorine atoms makes the compound more electron-withdrawing . This property could influence its interaction with its targets and result in changes at the molecular level.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, it is recommended to be stored at -20°C for optimal stability .
Biochemical Analysis
Biochemical Properties
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor example, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division . Additionally, this compound can induce apoptosis in certain cell types by activating specific apoptotic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression, as the signaling pathways regulated by these enzymes are disrupted. Additionally, this compound can interact with nucleic acids, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . For example, the compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole typically involves the bromination and fluorination of benzotriazole derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzotriazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various intermediates.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
- 6-Bromo-4,5-difluoro-2H-benzotriazole
- 6-Bromo-4,5-difluorobenzotriazole
Comparison: Compared to similar compounds, 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole exhibits unique reactivity due to the presence of both bromine and fluorine atoms, which influence its electronic properties and steric effects. This makes it particularly useful in applications requiring specific reactivity patterns and stability.
Properties
IUPAC Name |
6-bromo-4,5-difluoro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZMYGHNUTSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=NNN=C21)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743040 | |
Record name | 6-Bromo-4,5-difluoro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-47-3 | |
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4,5-difluoro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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